2,3,5-Tri-O-acetil-D-ribofuranósido de metilo

Descripción general

Descripción

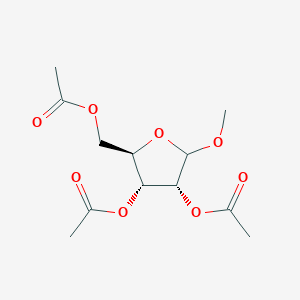

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a chemical compound with the molecular formula C12H18O8. It is a derivative of D-ribose, where the hydroxyl groups at positions 2, 3, and 5 are acetylated, and the anomeric hydroxyl group is methylated. This compound is primarily used in organic synthesis and has applications in various fields, including biomedicine and pharmaceuticals .

Aplicaciones Científicas De Investigación

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential antiviral properties, particularly in inhibiting viral replication.

Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis

Mecanismo De Acción

Target of Action

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a potent biomedicine that exhibits remarkable efficacy in targeting and suppressing viral pathogens . It primarily targets the replication machinery of these pathogens, thereby inhibiting their ability to multiply and spread .

Mode of Action

The compound interacts with the viral replication machinery, inhibiting its function and curtailing the ability of the virus to disseminate . This interaction results in a significant reduction in the spread of the virus within the host organism .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication . By inhibiting these pathways, it prevents the virus from multiplying and spreading, thereby limiting the infection . The downstream effects of this action include a reduction in viral load and a decrease in the severity of the infection .

Pharmacokinetics

This suggests that it may have good bioavailability, as these solvents are often associated with efficient absorption and distribution in the body .

Result of Action

The primary result of the action of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is the suppression of viral pathogens . By inhibiting viral replication, the compound reduces the viral load within the host organism, leading to a decrease in the severity of the infection .

Action Environment

The action, efficacy, and stability of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20° C, suggesting that its stability may be affected by temperature .

Análisis Bioquímico

Cellular Effects

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has a profound impact on various types of cells and cellular processes. It exerts its effects by inhibiting viral replication and curtailing viral dissemination

Molecular Mechanism

The molecular mechanism of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside involves its inhibitory action on viral replication. This inhibition subsequently curtails viral dissemination, making this compound a pivotal antiviral agent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside typically involves the acetylation of D-ribose followed by methylation. One common method includes:

Acetylation: D-ribose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,5-tri-O-acetyl-D-ribose.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product .

Types of Reactions:

Oxidation: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can undergo oxidation reactions, typically using reagents like chromium trioxide or potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydride reagents such as sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Methyl 2,3,5-Tri-O-benzyl-D-ribofuranoside: Another derivative of D-ribose with benzyl groups instead of acetyl groups.

1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: A similar compound with a deoxy modification at the 5-position.

Uniqueness: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is unique due to its specific acetylation pattern and methylation, which confer distinct chemical properties and reactivity. Its acetyl groups make it more lipophilic, enhancing its ability to interact with biological membranes and enzymes .

Actividad Biológica

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (MTA) is a chemical compound derived from D-ribose, characterized by the acetylation of its hydroxyl groups at positions 2, 3, and 5, along with methylation of its anomeric hydroxyl group. This compound has garnered attention in various fields, particularly in biomedicine and organic synthesis, due to its biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H18O8

- Molecular Weight : 286.27 g/mol

- CAS Number : 52554-28-6

The structure of MTA facilitates its interaction with biological systems, particularly in viral inhibition and cellular processes.

MTA exhibits significant antiviral properties. It primarily functions by targeting the viral replication machinery:

- Target of Action : Viral pathogens

- Mode of Action : Inhibition of viral replication

- Biochemical Pathways Affected : The compound interferes with the pathways involved in viral replication, ultimately curtailing the dissemination of the virus.

Pharmacokinetics

Research suggests that MTA has favorable pharmacokinetic properties, including good bioavailability due to its solubility in organic solvents. This characteristic is essential for its absorption and distribution within biological systems.

Antiviral Activity

MTA has been evaluated for its antiviral efficacy against various viruses. Notably:

- Influenza Virus : MTA demonstrated significant inhibition of viral replication in vitro.

- Coxsackievirus B3 : Studies have shown that MTA can suppress the replication of this virus as well .

The compound's IC50 values indicate its potency against these viral strains, with lower values suggesting higher efficacy.

Cytotoxic Activity

In addition to its antiviral properties, MTA has been assessed for cytotoxicity against human cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| Hela (Cervical Cancer) | >10 |

| K562 (Leukemia) | 25.1 |

| A375 (Melanoma) | 5.7 |

These findings suggest that while MTA exhibits selective cytotoxicity towards certain cancer cell lines, it remains less harmful to others .

Research Applications

MTA is utilized across various scientific domains:

- Organic Synthesis : Serves as an intermediate for synthesizing more complex molecules.

- Biological Research : Used to study carbohydrate metabolism and enzyme interactions.

- Medicinal Chemistry : Investigated for potential applications in developing antiviral drugs and nucleoside analogs.

Case Studies

- Antiviral Evaluation Against Influenza : A study highlighted MTA's effectiveness against influenza virus A/PR/8/34 (H1N1), where it showed superior antiviral activity compared to other synthesized analogs .

- Cytotoxicity Assessment : In a comparative study involving multiple human cancer cell lines, MTA exhibited selective cytotoxic effects against melanoma cells while sparing normal cells, indicating potential for targeted cancer therapies .

Propiedades

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRQHXGPHZZNI-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459570 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52554-28-6 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.